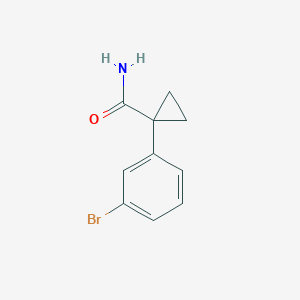
7-ブロモ-2-メチル-2H-インダゾール
概要
説明
7-Bromo-2-methyl-2H-indazole, also known as 7-bromoindazole, is a heterocyclic aromatic compound with a wide variety of applications in scientific research. It is used in a number of different fields, including medicinal chemistry, organic synthesis, and biochemistry. 7-bromoindazole is an important building block for the synthesis of other compounds, and it has been used in a number of studies to study the effects of various drugs on the human body.
科学的研究の応用
抗菌および抗炎症剤
7-ブロモ-2-メチル-2H-インダゾール: 誘導体は、抗菌および抗炎症剤としての可能性を評価するために合成され、評価されてきました . これらの化合物は、Giardia intestinalisなどの原生動物やEscherichia coliなどの細菌を含むさまざまな病原体に対して有望な活性を示しています。さらに、炎症プロセスに関与する主要な酵素であるヒトシクロオキシゲナーゼ-2(COX-2)に対して、その抗炎症の可能性が評価されています。
薬理学的研究
薬理学では、7-ブロモ-2-メチル-2H-インダゾールを含むインダゾール誘導体は、その多様な生物活性で知られています . これらは創薬における重要な足場として役立ち、抗腫瘍、抗菌、抗HIV活性などの薬理活性に関連付けられています。これは、新しい治療薬の開発に役立ちます。
材料科学
この化合物は、特にプロテオミクスにおける材料科学研究での使用を示唆する、特殊化学薬品として購入可能です . この分野の研究者は、この化合物を利用してタンパク質の相互作用と機能を研究することができます。これにより、特定の生物学的特性を持つ新しい材料の開発につながる可能性があります。
化学合成
7-ブロモ-2-メチル-2H-インダゾール: は、より複雑な分子の構築のためのビルディングブロックとして合成化学で使用されています . そのブロモ基とメチル基は、さまざまな有機変換において汎用性の高い試薬となり、さまざまなインダゾール誘導体の合成を可能にします。
生物学的調査
この化合物は、HaCaT細胞やHeLa細胞などのヒト細胞株に対する影響を評価するために、生物学的調査で用いられてきました . その誘導体のこれらの細胞に対する細胞毒性効果は、その安全性プロファイルと治療の可能性に関する洞察を提供します。
農業研究
7-ブロモ-2-メチル-2H-インダゾールの農業研究における使用に関する具体的なデータは直接見つけることができませんでした。しかし、インダゾール誘導体は、細菌や真菌の病害から作物を保護するのに役立つ可能性のある抗菌特性を持つことが知られています .
Safety and Hazards
将来の方向性
The future directions for “7-Bromo-2-methyl-2H-indazole” and other indazole-containing compounds include further exploration of their medicinal properties for the treatment of various pathological conditions . The development of synthetic approaches to indazoles, including reactions under catalyst- and solvent-free conditions, is also a promising area of research .
作用機序
Target of Action
Indazole-containing compounds have been known to inhibit, regulate, and modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .
Mode of Action
Based on the general behavior of indazole compounds, it can be inferred that they interact with their targets (like kinases) and modulate their activity . This modulation can lead to changes in the cellular processes controlled by these targets .
Biochemical Pathways
Given the potential targets, it can be inferred that the compound may influence pathways related to cell cycle regulation and cell volume regulation .
Result of Action
Based on the potential targets, it can be inferred that the compound may have effects on cell cycle progression and cell volume regulation .
生化学分析
Biochemical Properties
7-Bromo-2-methyl-2H-indazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . The compound’s interaction with cyclooxygenase-2 (COX-2) is particularly noteworthy, as it inhibits the enzyme’s activity, reducing the production of pro-inflammatory mediators . Additionally, 7-Bromo-2-methyl-2H-indazole has shown potential in modulating the activity of protein kinases, which are essential for various cellular processes .
Cellular Effects
The effects of 7-Bromo-2-methyl-2H-indazole on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 7-Bromo-2-methyl-2H-indazole has been found to induce apoptosis by activating the intrinsic apoptotic pathway . This involves the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes . Furthermore, the compound affects cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolic flux and reduced cell proliferation .
Molecular Mechanism
At the molecular level, 7-Bromo-2-methyl-2H-indazole exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the compound binds to the active site of COX-2, preventing the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins . This binding interaction is facilitated by the bromine atom, which enhances the compound’s affinity for the enzyme . Additionally, 7-Bromo-2-methyl-2H-indazole modulates gene expression by interacting with transcription factors and influencing their activity .
Temporal Effects in Laboratory Settings
The temporal effects of 7-Bromo-2-methyl-2H-indazole in laboratory settings have been extensively studied. The compound’s stability and degradation over time are critical factors that influence its long-term effects on cellular function. In vitro studies have shown that 7-Bromo-2-methyl-2H-indazole remains stable under physiological conditions for extended periods . Its degradation products can accumulate over time, potentially leading to altered cellular responses . Long-term exposure to the compound has been associated with sustained inhibition of inflammatory pathways and reduced cell proliferation .
Dosage Effects in Animal Models
The effects of 7-Bromo-2-methyl-2H-indazole vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and anti-cancer properties without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects are likely due to the accumulation of the compound and its metabolites in the liver and kidneys . Threshold effects have also been noted, with specific dosages required to achieve therapeutic benefits without causing toxicity .
Metabolic Pathways
7-Bromo-2-methyl-2H-indazole is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . The compound undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites . These metabolic pathways influence the compound’s bioavailability, efficacy, and toxicity . Additionally, 7-Bromo-2-methyl-2H-indazole affects metabolic flux by inhibiting key enzymes involved in glycolysis and the tricarboxylic acid cycle .
Transport and Distribution
The transport and distribution of 7-Bromo-2-methyl-2H-indazole within cells and tissues are mediated by specific transporters and binding proteins . The compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, it binds to intracellular proteins, influencing its localization and accumulation . The distribution of 7-Bromo-2-methyl-2H-indazole within tissues is also affected by its lipophilicity, with higher concentrations observed in lipid-rich tissues .
Subcellular Localization
The subcellular localization of 7-Bromo-2-methyl-2H-indazole is crucial for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it can translocate to the nucleus, where it influences gene expression by interacting with transcription factors . Post-translational modifications, such as phosphorylation, can also affect the compound’s localization and activity .
特性
IUPAC Name |
7-bromo-2-methylindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-11-5-6-3-2-4-7(9)8(6)10-11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPAYIFGPJOYWMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=CC=C(C2=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50610719 | |
| Record name | 7-Bromo-2-methyl-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50610719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
701910-14-7 | |
| Record name | 7-Bromo-2-methyl-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50610719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Bromo-2-methyl-2H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
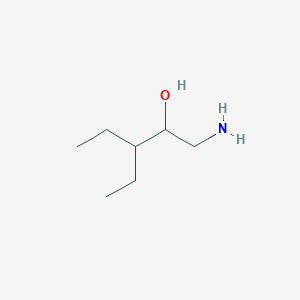
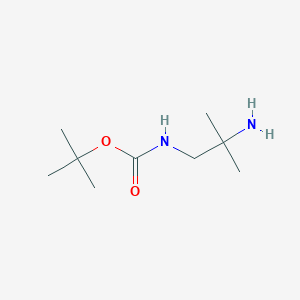

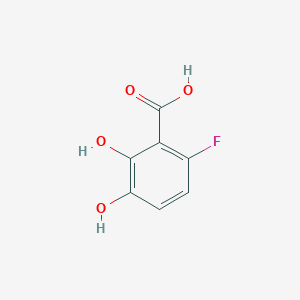
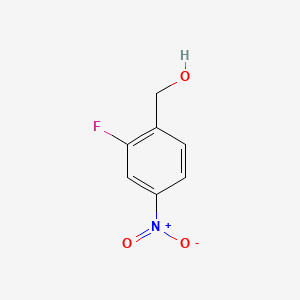

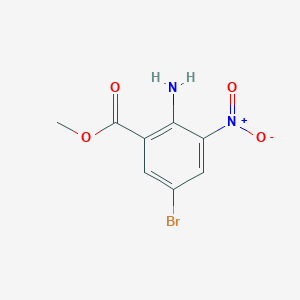
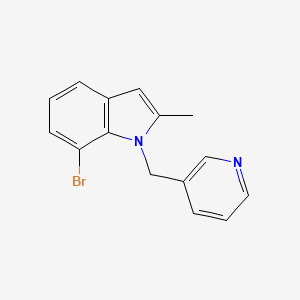



![tert-butyl [(2Z)-2-amino-2-(hydroxyimino)ethyl]carbamate](/img/structure/B1287154.png)
